2-(Cyclobutylmethoxy)-5-nitropyridine
Description
2-(Cyclobutylmethoxy)-5-nitropyridine is a nitro-substituted pyridine derivative featuring a cyclobutylmethoxy group at the 2-position. The cyclobutylmethoxy group introduces steric bulk and moderate electron-donating effects compared to smaller substituents like methoxy or electron-withdrawing groups (e.g., nitro). This compound is primarily of interest in organic synthesis and materials science, though specific applications are inferred from related derivatives .
Properties
IUPAC Name |
2-(cyclobutylmethoxy)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)9-4-5-10(11-6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLCPQKFLHRBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669647 | |
| Record name | 2-(Cyclobutylmethoxy)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947534-32-9 | |
| Record name | 2-(Cyclobutylmethoxy)-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947534-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclobutylmethoxy)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethoxy)-5-nitropyridine typically involves the nitration of 2-(cyclobutylmethoxy)pyridine. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature regulation to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclobutylmethoxy)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce a nitrate ester.
Reduction: The nitro group can be reduced to an amine group, resulting in 2-(cyclobutylmethoxy)-5-aminopyridine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Nitrate Ester: Resulting from the oxidation of the nitro group.
Amine: Resulting from the reduction of the nitro group.
Halogenated Pyridine: Resulting from electrophilic substitution reactions.
Scientific Research Applications
2-(Cyclobutylmethoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological systems due to its fluorescent properties.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 2-(Cyclobutylmethoxy)-5-nitropyridine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclobutylmethoxy group can influence the compound's binding affinity to receptors and enzymes.
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
- Electron Effects: Substituents like difluoromethoxy (EW) enhance reactivity in cross-coupling reactions , while benzyloxy or phenoxy groups balance polarity and lipophilicity .
Physicochemical Properties
- Melting Points: 2-(4-Chlorophenoxy)-5-nitropyridine melts at 93°C , while 2-(4-methylphenoxy)-5-nitropyridine forms orthorhombic crystals, suggesting higher thermal stability .
- Solubility: Benzyloxy and phenoxy derivatives (XLogP3 ~3) are more lipophilic than polar analogs like difluoromethoxy .
Biological Activity
2-(Cyclobutylmethoxy)-5-nitropyridine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 947534-32-9
- Molecular Weight : 204.23 g/mol
The compound features a pyridine ring substituted with a cyclobutylmethoxy group and a nitro group, which are crucial for its biological activity.
The primary mechanism of action for this compound involves the inhibition of specific enzymes and receptors that play roles in various cellular processes. Research indicates that it may interact with targets involved in inflammation and cancer progression, although specific targets remain to be fully elucidated.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits anti-inflammatory properties by inhibiting pathways associated with cytokine release.
- Antitumor Potential : In vitro assays show that this compound can reduce cell proliferation in certain cancer cell lines, indicating potential as an anticancer agent.
Case Studies
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory effects of this compound in a murine model.
- Methodology : Mice were treated with the compound prior to inducing inflammation using lipopolysaccharide (LPS).
- Results : The treatment significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-α) compared to control groups.
- : This suggests a potential therapeutic role in treating inflammatory diseases.
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects of the compound on various cancer cell lines.
- Methodology : MTT assays were performed on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : IC50 values indicated significant cytotoxicity at concentrations as low as 10 µM.
- : The compound may warrant further investigation as a lead candidate in cancer therapy.
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anti-inflammatory | Murine Model | N/A | Cytokine inhibition |
| Antitumor | MCF-7 | 10 | Cell proliferation inhibition |
| Antitumor | A549 | 15 | Apoptosis induction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
